molecular formula C11H14O5 B1582832 Ethyl 4-hydroxy-3,5-dimethoxybenzoate CAS No. 3943-80-4

Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Cat. No. B1582832
CAS RN: 3943-80-4
M. Wt: 226.23 g/mol
InChI Key: WKUVKFZZCHINKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Appearance : White or almost white crystalline substance .

Synthesis Analysis

The synthesis of this compound involves esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with ethyl alcohol . The reaction proceeds under acidic conditions, resulting in the formation of ethyl 4-hydroxy-3,5-dimethoxybenzoate .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-3,5-dimethoxybenzoate consists of a benzoate ring with two methoxy (OCH₃) groups at positions 3 and 5, and a hydroxy (OH) group at position 4. The ethyl ester group (C₂H₅O-) is attached to the carboxyl group .

Scientific Research Applications

Synthesis of Labelled Compounds

Ethyl 4-hydroxy-3,5-dimethoxybenzoate plays a critical role in the synthesis of specifically labeled compounds. A study by Roth et al. (1982) describes its use in preparing various labeled benzoic acids, which were then converted into 2H-labeled reserpines. This process involved alkylation-hydrolysis sequences using iodomethane-2H3 or dimethyl-2H6-sulfate as a deuterium source, demonstrating the compound's utility in creating isotopically labeled molecules for research purposes (Roth et al., 1982).

Large-Scale Synthesis for Treatment Development

Ethyl 4-hydroxy-3,5-dimethoxybenzoate is also significant in the large-scale synthesis of chemical entities for medical treatments. Kucerovy et al. (1997) reported its use in developing a compound for treating hyperproliferative disorders and cancer. This study showcases the compound's potential in the synthesis of pharmaceutical agents, highlighting its importance in medical research and development (Kucerovy et al., 1997).

Deoxygenation of Resorcylate Esters

In the field of organic chemistry, ethyl 4-hydroxy-3,5-dimethoxybenzoate is utilized in the deoxygenation of resorcylate esters. Bartlett et al. (1983) describe its use in producing various hydroxybenzoates via hydrogenolysis, indicating its role in synthesizing diverse chemical structures (Bartlett et al., 1983).

Development of Anti-Tumor Agents

The compound is instrumental in developing potential anti-tumor agents. Hayakawa et al. (2004) synthesized derivatives of ethyl 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, displaying selective cytotoxicity against tumorigenic cell lines. This research underscores the compound's importance in creating new cancer treatments (Hayakawa et al., 2004).

Isolation and Characterization from Natural Sources

Ethyl 4-hydroxy-3,5-dimethoxybenzoate has also been isolated and characterized from natural sources, as demonstrated by Wang et al. (2011) in their study on Scutellaria barbata. This highlights its presence in various plant species and its potential applications in natural product chemistry and pharmacognosy (Wang et al., 2011).

Safety And Hazards

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas), P305+P351+P338 (In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .

Future Directions

: ChemicalBook : Chemsrc : ChemSpider : ChemScene

properties

IUPAC Name

ethyl 4-hydroxy-3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-4-16-11(13)7-5-8(14-2)10(12)9(6-7)15-3/h5-6,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUVKFZZCHINKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192599
Record name Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-3,5-dimethoxybenzoate

CAS RN

3943-80-4
Record name Ethyl syringate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3943-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-3,5-dimethoxybenzoate
Reactant of Route 2
Ethyl 4-hydroxy-3,5-dimethoxybenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-hydroxy-3,5-dimethoxybenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-hydroxy-3,5-dimethoxybenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 4-hydroxy-3,5-dimethoxybenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Citations

For This Compound
10
Citations
RW Roth, DL Fischer, JM Pachta… - Journal of Labelled …, 1982 - Wiley Online Library
3,4,5‐Trimethoxy‐ 2 H 9 ‐, 4‐methoxy‐3,5‐dimethoxy‐ 2 H 6 ‐, and 4‐hydroxy‐3,5‐dimethoxy‐ 2 H 6 ‐benzoic acids were prepared from n‐propyl 3,4,5‐trihydroxybenzoate (n‐propyl …
YJ Woo, BH Lee, GH Yeun, HJ Kim, JM Ko… - Bulletin of the Korean …, 2011 - koreascience.kr
A series of hybrid molecules between (R)-lipoic acid (ALA) and the acetylated or methylated polyphenol compounds were synthesized and their in vitro cholinesterase […
Number of citations: 11 koreascience.kr
YJ Woo, BH Lee, GH Yeun, HJ Kim… - Bulletin of the Korean …, 2011 - koreascience.kr
Polyphenols (PPs) are known as antioxidant compounds having benign biological activities. In this paper, a series of hybrid molecules between the free or acetyl protected polyphenol …
Number of citations: 17 koreascience.kr
K Darragh, KJRP Byers, RM Merrill… - Ecological …, 2019 - Wiley Online Library
Condition‐dependent traits can act as honest signals of mate quality, with fitter individuals being able to display preferred phenotypes. Nutrition is known to be an important determinant …
KJRP Byers, K Darragh, S Fernanda Garza… - Ecology and …, 2021 - Wiley Online Library
The degree to which loci promoting reproductive isolation cluster in the genome—that is, the genetic architecture of reproductive isolation—can influence the tempo and mode of …
Number of citations: 12 onlinelibrary.wiley.com
S Luo, S Xu, J Liu, F Ma, YZ Zhu - European Journal of Medicinal Chemistry, 2020 - Elsevier
SCM-198 (Leonurine) has attracted great attention due to its cardioprotective effects in myocardial infarction (MI). However, no systematic modifications and structure-activity …
Number of citations: 5 www.sciencedirect.com
MK Jogia, V Vakamoce… - Australian journal of …, 1985 - CSIRO Publishing
The formation of several derivatives of furfural and syringic acid, including some incorporating both components, is described. Assignments of the 1H and 13C nmr . spectra are also …
Number of citations: 23 www.publish.csiro.au
K Darragh - 2020 - repository.cam.ac.uk
Sex pheromones are chemical signals that mediate communication between males and females of a species and are important for mating. They have been well-studied in female moths…
Number of citations: 4 www.repository.cam.ac.uk
P Galletti, CEA Cocuzza, M Pori, A Quintavalla… - …, 2011 - Wiley Online Library
The increasing emergence of multidrug‐resistant microorganisms is one of the greatest challenges in the clinical management of infectious disease. New antimicrobial agents are …
罗德志 - 2020 - 江西中医药大学
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.